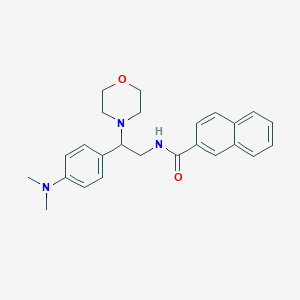
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-naphthamide is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-naphthamide, a compound that belongs to a class of naphthamide derivatives, has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Butyrylcholinesterase Inhibition : The compound has been identified as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Studies have shown that it effectively inhibits BChE activity, which can lead to increased levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission .
- Anti-Aβ Aggregation Activity : this compound has demonstrated significant anti-aggregative effects on amyloid-beta (Aβ) peptides. In vitro assays revealed that it protects neuronal cells from Aβ-induced toxicity, suggesting its potential as a therapeutic agent in Alzheimer's disease .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by enhancing cell viability in neuroblastoma cell lines subjected to oxidative stress. Its ability to mitigate cellular damage indicates a promising avenue for further research into its therapeutic applications .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. Key modifications have been explored to optimize its efficacy:
- Dimethylamino Group : The presence of the dimethylamino group is crucial for BChE inhibition. Variations in this moiety can significantly affect the inhibitory potency against BChE .
- Morpholino Ethyl Linker : The morpholino group contributes to the compound's ability to penetrate cellular membranes and interact with biological targets effectively .
- Naphthamide Core : The naphthamide structure is essential for maintaining the compound's stability and bioactivity, allowing it to engage with target enzymes and receptors effectively .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research using SH-SY5Y neuroblastoma cells demonstrated that this compound significantly increased cell viability in the presence of Aβ peptides, outperforming traditional controls like EGCG at similar concentrations .
- Kinetic Analysis : Kinetic studies indicated that the compound binds both at the catalytic active site and peripheral anionic site of BChE, revealing a dual mechanism of action that enhances its inhibitory effects .
| Compound | BChE IC50 (µM) | Aβ Toxicity Protection (%) |
|---|---|---|
| This compound | 6.9 | 91.14 at 10 µM |
| EGCG | - | 87.18 at 10 µM |
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27(2)23-11-9-20(10-12-23)24(28-13-15-30-16-14-28)18-26-25(29)22-8-7-19-5-3-4-6-21(19)17-22/h3-12,17,24H,13-16,18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNAZPFXBZWTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













